molecular formula C19H20ClN3OS B096030 7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one CAS No. 15589-23-8

7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one

Cat. No.: B096030
CAS No.: 15589-23-8
M. Wt: 373.9 g/mol
InChI Key: BYYFDPICODWISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chloro group, a dimethylamino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the chloro, dimethylamino, and phenyl substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one include other quinazolinone derivatives with different substituents. Examples include:

  • 7-Chloro-2-methylquinoline
  • 7-Chloro-2,4-dimethylquinoline
  • 7-Chloro-2-vinylquinoline

Uniqueness

What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

15589-23-8

Molecular Formula

C19H20ClN3OS

Molecular Weight

373.9 g/mol

IUPAC Name

7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C19H20ClN3OS/c1-13(12-22(2)3)25-19-21-17-11-14(20)9-10-16(17)18(24)23(19)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3

InChI Key

BYYFDPICODWISQ-UHFFFAOYSA-N

SMILES

CC(CN(C)C)SC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3

Canonical SMILES

CC(CN(C)C)SC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3

Synonyms

7-Chloro-2-[[2-(dimethylamino)-1-methylethyl]thio]-3-phenylquinazolin-4(3H)-one

Origin of Product

United States

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